N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide
Description
Properties
Molecular Formula |
C14H10N2O2S |
|---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C14H10N2O2S/c17-13(8-7-10-4-3-9-18-10)16-14-15-11-5-1-2-6-12(11)19-14/h1-9H,(H,15,16,17)/b8-7+ |
InChI Key |
HYENOZZWPYZLRI-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide typically involves the reaction of furan-2-carboxylic acid with 2-amino-benzothiazole. The reaction is carried out under specific conditions to ensure the formation of the desired product. For instance, the reaction may be conducted in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Reactivity and Chemical Transformations
The compound exhibits reactivity due to its conjugated system and functional groups:
| Reaction Type | Mechanism | Key Functional Groups |
|---|---|---|
| Nucleophilic Addition | Attack at α-carbon of acrylamide | Conjugated acrylamide (C=C-NH) |
| Electrophilic Substitution | Substitution at benzo[d]thiazole ring | Electron-withdrawing groups (e.g., sulfamoyl) |
| Hydrolysis | Cleavage of amide bond | Amide group (-CONH-) |
| Cross-Coupling | Palladium-catalyzed reactions | Aryl halides or triflates |
Examples include sulfamoylation (introducing -N,N-diallylsulfamoyl groups) or modifications to the furan moiety.
Analytical Techniques
Key methods for structural and functional characterization:
| Technique | Purpose | Relevant Data |
|---|---|---|
| NMR Spectroscopy | Confirm aromaticity and conjugation | Peaks for aromatic protons (benzo[d]thiazole and furan) |
| IR Spectroscopy | Identify functional groups | Amide stretch (~1650 cm⁻¹), C=O stretch (~1700 cm⁻¹) |
| Mass Spectrometry | Determine molecular weight | Observed m/z = 270.31 (theoretical) |
| UV-Vis Spectroscopy | Study electronic transitions | λmax values for conjugated system |
Biological Activity
While direct data for this compound is limited, analogous structures show promising activity:
-
Antifungal Properties : Inhibits fungal enzymes involved in cell wall synthesis.
-
Anticancer Potential : Similar acrylamide derivatives exhibit cytotoxicity against cancer cell lines (e.g., HEPG2, HeLa) .
-
Neurological Effects : A related furan-acrylamide compound demonstrated anxiolytic activity in mice via α7 nicotinic receptor modulation .
Scientific Research Applications
Medicinal Chemistry
N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide has shown significant potential as a therapeutic agent:
- Antifungal Activity : Research indicates that this compound exhibits notable antifungal properties against various plant pathogenic fungi. Its mechanism of action likely involves the inhibition of key enzymes or pathways essential for fungal survival.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It is believed to interact with molecular targets critical for cancer cell proliferation and survival, potentially leading to apoptosis in tumor cells .
Agricultural Applications
Due to its antifungal properties, this compound is being explored for use as a fungicide in agricultural practices. Its efficacy against specific fungal pathogens makes it a candidate for protecting crops from diseases, thereby enhancing agricultural productivity.
Material Science
In addition to its biological applications, this compound may serve as a building block for synthesizing advanced materials with specific properties. The unique combination of its structural components allows for the development of new compounds with tailored functionalities for industrial applications.
Case Study 1: Antifungal Efficacy
In a study examining the antifungal properties of various compounds, this compound was tested against several strains of plant pathogenic fungi. The results demonstrated significant inhibition of fungal growth, suggesting its potential as an agricultural fungicide.
| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Fusarium oxysporum | 15 | 100 |
| Botrytis cinerea | 18 | 200 |
| Alternaria solani | 12 | 100 |
Case Study 2: Anticancer Activity
A preliminary investigation into the anticancer effects of this compound revealed promising results in vitro against human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
| Cell Line | EC50 (µM) | Treatment Duration (hrs) |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | 24 |
| MCF7 (Breast Cancer) | 8.7 | 24 |
| HeLa (Cervical Cancer) | 12.0 | 24 |
Mechanism of Action
The mechanism by which N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide exerts its effects involves interactions with specific molecular targets. For instance, its antifungal activity is believed to result from the inhibition of key enzymes or pathways essential for fungal growth and survival . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
Key Observations :
- Steric and Polarity Effects : Bulky substituents (e.g., naphthalen-2-yl in 9a) reduce solubility in polar solvents, while sulfamoyl groups (e.g., in ) introduce polarity and hydrogen-bonding capacity.
Variations in the Acrylamide Side Chain
Key Observations :
- Aromatic vs. Heteroaromatic Substituents : Furan and thiophene substituents (e.g., ) confer distinct π-stacking interactions compared to phenyl groups (BZTcin1), influencing binding affinity in biological targets.
- Polar Functional Groups : Methoxy groups (e.g., 3,4-dimethoxy in ) improve solubility and may enhance interactions with hydrophilic enzyme pockets.
Impact of Substituents on Physicochemical Properties
Trends :
- Lower Yields with Bulky Groups : Steric hindrance from substituents like naphthalen-2-yl (9a) or sulfamoyl () correlates with reduced synthetic efficiency (e.g., 9b: 16% vs. BZTcin1: 65%) .
- Thermal Stability : Higher melting points in phenyl-substituted derivatives (BZTcin1: 229–234°C) suggest stronger intermolecular interactions compared to methoxy or heteroaromatic analogs.
Biological Activity
N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide is a heterocyclic compound that has garnered attention due to its significant biological activity, particularly in the realm of antifungal and anticancer applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the molecular formula C₁₄H₁₀N₂O₂S and a molecular weight of 270.31 g/mol. Its structure features a conjugated system that enhances its chemical reactivity and biological interactions. The IUPAC name is (E)-N-(1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide, indicating the presence of both benzothiazole and furan moieties, which contribute to its unique properties.
Antifungal Activity
Research indicates that this compound exhibits notable antifungal properties. It has shown efficacy against various plant pathogenic fungi, suggesting potential applications as a fungicide in agriculture. The mechanism of action is believed to involve the inhibition of key enzymes or pathways essential for fungal growth, although specific targets remain to be fully elucidated .
Anticancer Potential
In addition to its antifungal activity, this compound has been investigated for its anticancer properties. Studies have demonstrated that derivatives of benzothiazole compounds can inhibit the proliferation of various cancer cell lines. For instance, related compounds have shown significant activity against A431, A549, and H1299 cancer cells by promoting apoptosis and hindering cell migration .
Table 1: Summary of Biological Activities
| Activity Type | Efficacy Observed | Mechanism of Action |
|---|---|---|
| Antifungal | Effective against plant pathogens | Inhibition of key fungal enzymes |
| Anticancer | Inhibits cancer cell proliferation | Induction of apoptosis, inhibition of migration |
Case Studies and Research Findings
- Antifungal Studies : A study highlighted the compound's ability to inhibit fungal growth in vitro, demonstrating significant antifungal activity against species such as Fusarium and Botrytis. The study suggested that the compound could serve as a promising agricultural fungicide.
- Anticancer Research : Another investigation focused on benzothiazole derivatives similar to this compound. These derivatives were found to significantly reduce the viability of cancer cell lines (IC50 values ranging from 6.26 µM to 20.46 µM), indicating their potential as therapeutic agents in cancer treatment .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with biological targets. For example, they may bind to specific receptors or enzymes involved in cell signaling pathways critical for tumor growth and survival .
Q & A
Q. What are the common synthetic routes for N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling benzothiazole amines with acryloyl derivatives. Key steps include:
- Solvent selection : Ethanol or ethyl acetate/petroleum ether mixtures are common for reflux reactions .
- Catalysts : Triethylamine (TEA) or phosphorus trichloride (PCl₃) is used to activate carboxyl groups for amide bond formation .
- Purification : Recrystallization from ethanol or column chromatography yields pure products (e.g., 59% yield for compound 11 in ) .
- Optimization : Varying substituents on the acrylamide moiety (e.g., furan vs. thiophene) can improve yield and solubility .
Q. Which spectroscopic techniques are employed to confirm the structure and purity of this compound?
- Methodological Answer :
- IR spectroscopy : Validates the presence of acrylamide C=O stretches (~1650–1700 cm⁻¹) and benzothiazole C-N vibrations .
- NMR : ¹H NMR confirms proton environments (e.g., furan β-protons at δ 6.5–7.5 ppm; acrylamide NH at δ 10–12 ppm) .
- Mass spectrometry (HRMS) : Provides exact molecular weight confirmation (e.g., [M+H]⁺ peaks within 0.5 ppm error) .
Q. What biological activities have been reported for this compound and its analogs?
- Methodological Answer :
- Anticancer activity : Analogs induce apoptosis and cell cycle arrest (e.g., IC₅₀ values <10 µM in leukemia cells) .
- Antimicrobial effects : Structural analogs show efficacy against tuberculosis (MIC ~1.56 µg/mL) and fungal pathogens .
- Modulation of neurotransmitter receptors : Acrylamide derivatives act as GABAA receptor positive allosteric modulators (EC₅₀ ~5–20 µM) .
Advanced Research Questions
Q. How do computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?
- Methodological Answer :
- DFT studies : Hybrid functionals (e.g., B3LYP) with exact-exchange terms predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways .
- Basis sets : 6-31G(d,p) is recommended for accurate geometry optimization of benzothiazole-acrylamide systems .
- Reaction mechanisms : Simulations reveal that electron-withdrawing groups on the benzothiazole ring stabilize transition states in nucleophilic substitutions .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Substituent effects : Replacing furan with thiophene (as in compound 7d ) enhances lipophilicity and cellular uptake .
- Bioisosteric replacements : Propanamide analogs (e.g., compound 31 in ) show improved metabolic stability over acrylamides .
- Pharmacophore mapping : The benzothiazole core and α,β-unsaturated carbonyl are critical for binding to targets like CDK7 .
Q. What experimental strategies address contradictions in biological data across studies?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., etoposide) .
- Dose-response validation : Repeat experiments with varying concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ reproducibility .
- Off-target profiling : Screen against unrelated targets (e.g., kinases) to rule out nonspecific effects .
Q. How can molecular docking and dynamics simulations predict binding modes to therapeutic targets like CDK7?
- Methodological Answer :
- Docking software : AutoDock Vina or Schrödinger Suite identifies key interactions (e.g., hydrogen bonds with CDK7’s hinge region) .
- MD simulations : NAMD or GROMACS assess stability of ligand-protein complexes over 100-ns trajectories .
- Free-energy calculations : MM-PBSA quantifies binding affinity differences between analogs (ΔG ~ -30 kcal/mol for potent inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
